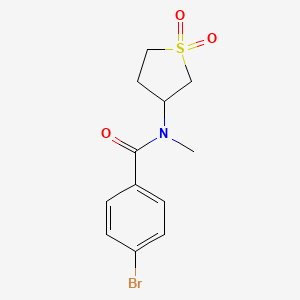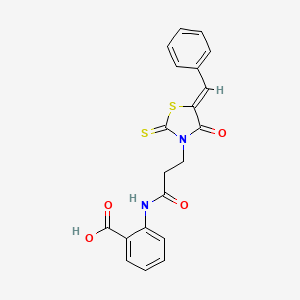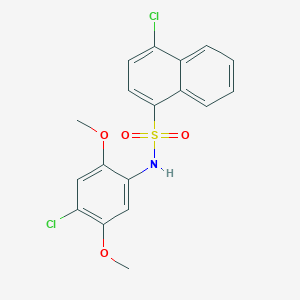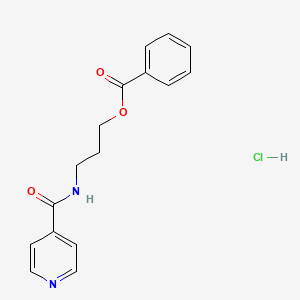![molecular formula C14H20N4S B2655796 4-benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol CAS No. 750599-42-9](/img/structure/B2655796.png)
4-benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS Number: 750599-42-9 . It has a molecular weight of 276.41 . The IUPAC name for this compound is 4-benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazol-3-yl hydrosulfide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N4S/c1-4-12(17(2)3)13-15-16-14(19)18(13)10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3,(H,16,19) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.41 . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.Scientific Research Applications
Corrosion Inhibition
4-benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol has been investigated for its effectiveness as a corrosion inhibitor. Studies have shown that compounds related to this compound demonstrate significant inhibition efficiency against steel corrosion in acidic environments. These inhibitors work by adsorbing onto the metal surface through both physical and chemical interactions, offering enhanced stability and protection against corrosion. The efficacy of such inhibitors is evaluated using techniques like electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods. Furthermore, density functional theory (DFT) calculations help in understanding the correlation between theoretical parameters and experimental corrosion inhibition performance, providing insights into the efficiency and mechanism of these compounds as corrosion inhibitors (Hu et al., 2016).
Generation of New Compounds
Research into this compound also extends to its use in synthesizing new compounds with potential biological and pharmacological applications. The triazole nucleus, to which this compound belongs, is associated with a wide range of pharmacological activities including antibacterial, antifungal, and anticorrosive properties. By modifying the triazole ring or introducing different substituents, researchers aim to enhance these properties or uncover new functionalities. This versatility underscores the importance of this compound and related compounds in drug discovery and materials science, as demonstrated by studies exploring their use in creating novel heterocyclic compounds with enhanced biological or chemical properties (Suryawanshi et al., 2022).
properties
IUPAC Name |
4-benzyl-3-[1-(dimethylamino)propyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-4-12(17(2)3)13-15-16-14(19)18(13)10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLLTQKBSSQCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NNC(=S)N1CC2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2655715.png)

![3-chloro-4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2655717.png)

![6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655721.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2655722.png)



![3-amino-N-(4-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655727.png)
![5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655729.png)


![N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B2655736.png)